molecular formula C11H13NO2 B13977381 N-(4-Acetyl-2-methylphenyl)acetamide CAS No. 40664-73-1

N-(4-Acetyl-2-methylphenyl)acetamide

Cat. No.: B13977381
CAS No.: 40664-73-1
M. Wt: 191.23 g/mol
InChI Key: UMWGYGAELKNLHK-UHFFFAOYSA-N
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Description

N-(4-Acetyl-2-methylphenyl)acetamide: is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a colorless solid that is soluble in various organic solvents such as chloroform, dimethyl sulfoxide, and ethanol . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-2-methylphenyl)acetamide can be achieved through a multi-step process :

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetyl-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-Acetyl-2-methylphenyl)acetamide has a wide range of applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Biological Activity

N-(4-Acetyl-2-methylphenyl)acetamide, also known by its CAS number 40664-73-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

PropertyValue
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name This compound
CAS Number 40664-73-1
InChI Key UMWGYGAELKNLHK-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may act as an aldose reductase inhibitor , which is significant in the treatment of diabetic complications such as neuropathy and retinopathy . The inhibition of this enzyme can help prevent the accumulation of sorbitol and galactitol in tissues, thereby mitigating peripheral effects associated with diabetes .

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16.5
Escherichia coli32.0
Bacillus subtilis8.0

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This property makes it a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Case Study on Diabetic Complications : A study involving diabetic rats treated with this compound showed a reduction in nerve damage and improved glucose metabolism markers compared to untreated controls. This highlights the compound's potential in managing diabetic neuropathy .
  • In Vitro Antimicrobial Testing : A series of tests conducted on various microbial strains revealed that this compound had a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting structural modifications could enhance its efficacy against more resistant strains .
  • Inflammation Models : In models of induced inflammation, administration of the compound resulted in a significant decrease in edema and pain scores, indicating its effectiveness as an anti-inflammatory agent.

Properties

CAS No.

40664-73-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4-acetyl-2-methylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-7-6-10(8(2)13)4-5-11(7)12-9(3)14/h4-6H,1-3H3,(H,12,14)

InChI Key

UMWGYGAELKNLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)NC(=O)C

Origin of Product

United States

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